

# Application Note: Stability-Indicating HPLC Assay for Metoclopramide and Its Related Substances

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## Compound of Interest

Compound Name: *N*-Acetyl Metoclopramide

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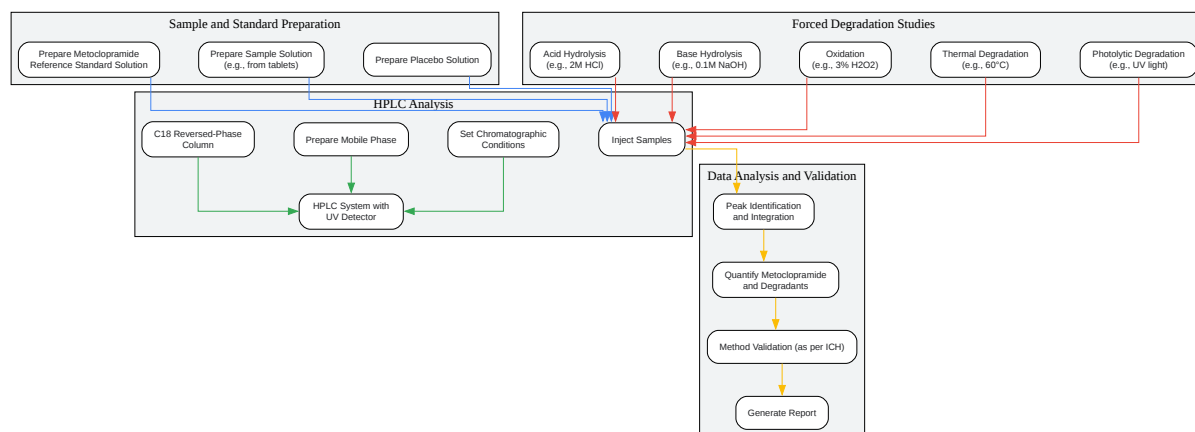
## Introduction

Metoclopramide is a widely used antiemetic and prokinetic agent. Ensuring its stability in pharmaceutical formulations is critical for safety and efficacy. This application note provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of metoclopramide in the presence of its degradation products and related substances. This method is crucial for quality control and stability studies of metoclopramide drug products. The methodology is developed based on established principles and validated according to the International Council for Harmonisation (ICH) guidelines.<sup>[1]</sup>

Forced degradation studies are an integral part of developing a stability-indicating method, as they help to identify potential degradation products and demonstrate the method's specificity. Metoclopramide has been shown to be susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.<sup>[2][3]</sup>

## Experimental Workflow

The overall workflow for the stability-indicating assay of metoclopramide is depicted in the following diagram.



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Caption: Workflow for the stability-indicating HPLC assay of Metoclopramide.

## Materials and Methods

### Reagents and Chemicals

- Metoclopramide Hydrochloride Reference Standard

- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Water (HPLC Grade/Milli-Q)
- Orthophosphoric Acid (AR Grade)
- Triethylamine (AR Grade)
- Hydrochloric Acid (AR Grade)
- Sodium Hydroxide (AR Grade)
- Hydrogen Peroxide (30%, AR Grade)
- Metoclopramide Hydrochloride Tablets

## Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes
- Syringe filters (0.45  $\mu$ m)

## Experimental Protocols

### Preparation of Solutions

**Mobile Phase:** Prepare a filtered and degassed mixture of acetonitrile and water (25:75 v/v) containing 0.06% triethylamine, with the pH adjusted to 4.0 using orthophosphoric acid.[3]

**Diluent:** A mixture of water, acetonitrile, and orthophosphoric acid in the ratio of 80:20:0.1% v/v can be used as a diluent.[1]

**Standard Stock Solution (100 µg/mL):** Accurately weigh about 10 mg of Metoclopramide Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

**Sample Stock Solution (from tablets):** Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of metoclopramide and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

## Chromatographic Conditions

Parameter	Condition
Instrument	High-Performance Liquid Chromatography (HPLC) with UV Detector
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (25:75 v/v) with 0.06% Triethylamine, pH adjusted to 4.0 with Orthophosphoric Acid
Flow Rate	1.0 mL/min
Detection Wavelength	274 nm
Injection Volume	20 µL
Column Temperature	Ambient
Retention Time	Approximately 6.2 min for Metoclopramide

## Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.

**Acid Hydrolysis:** To 1 mL of the stock solution, add 1 mL of 2M HCl. Keep the solution at room temperature for 4 hours. Neutralize the solution with an appropriate volume of 2M NaOH and dilute to a final concentration of 10 µg/mL with the mobile phase.

**Base Hydrolysis:** To 1 mL of the stock solution, add 1 mL of 0.1M NaOH. Keep the solution at room temperature for a specified time. Neutralize the solution with an appropriate volume of 0.1M HCl and dilute to a final concentration of 10 µg/mL with the mobile phase.

**Oxidative Degradation:** To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time. Dilute to a final concentration of 10 µg/mL with the mobile phase.

**Thermal Degradation:** Keep the solid drug and drug solution in a hot air oven at 60°C for a specified period. After the stipulated time, prepare a solution of 10 µg/mL in the mobile phase.

**Photolytic Degradation:** Expose the solid drug and drug solution to UV light (254 nm) or sunlight for a specified duration.<sup>[4][5]</sup> After exposure, prepare a solution of 10 µg/mL in the mobile phase.

## Method Validation

The developed method should be validated as per ICH Q2(R1) guidelines for the following parameters:

Validation Parameter	Acceptance Criteria
Specificity	The peak for metoclopramide should be pure and well-resolved from degradation products and placebo components. Peak purity can be assessed using a PDA detector.
Linearity	A linear relationship between concentration and peak area should be established over a specified range (e.g., 0.5-18 µg/mL). The correlation coefficient ( $r^2$ ) should be > 0.998.[3]
Accuracy	The percentage recovery should be within 98-102%. This is typically assessed by the standard addition method at three different concentration levels.
Precision	The relative standard deviation (RSD) for replicate injections should be less than 2.0%. This includes repeatability (intra-day) and intermediate precision (inter-day).[2]
Limit of Detection (LOD)	The lowest concentration of the analyte that can be detected but not necessarily quantitated. Can be determined based on signal-to-noise ratio (typically 3:1).[2]
Limit of Quantitation (LOQ)	The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Can be determined based on signal-to-noise ratio (typically 10:1).[2]
Robustness	The method should be robust to small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate. The system suitability parameters should remain within acceptable limits.

## Results and Discussion

The developed HPLC method was found to be effective in separating metoclopramide from its degradation products. The retention time for metoclopramide was consistently around 6.2 minutes. Forced degradation studies showed significant degradation under acidic and photolytic conditions, with the formation of distinct degradation products that did not interfere with the quantification of the parent drug.

## Summary of Forced Degradation Results

Stress Condition	Observations
Acid Hydrolysis	Significant degradation observed with the formation of major degradation products.[2]
Base Hydrolysis	Less degradation compared to acid hydrolysis.
Oxidation	Moderate degradation observed.
Thermal Degradation	Minimal degradation observed.
Photodegradation	Significant degradation upon exposure to UV light, leading to the formation of multiple photoproducts.[4]

## Conclusion

The described stability-indicating HPLC method is simple, specific, accurate, and precise for the determination of metoclopramide and its related substances in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and for conducting stability studies of metoclopramide formulations. The forced degradation studies confirm the stability-indicating nature of the method, as the degradation products are well-resolved from the parent drug.

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